benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride
CAS No.: 63024-01-1
Cat. No.: VC11506898
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63024-01-1 |
|---|---|
| Molecular Formula | C17H20ClNO3 |
| Molecular Weight | 321.8 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₀ClNO₃, with a molecular weight of 321.8 g/mol. Its structure features:
-
A (2S)-configured amino group at the α-position.
-
A benzyloxy group (-OCH₂C₆H₅) at the β-position.
-
A benzyl ester moiety (-COOCH₂C₆H₅) at the carboxylate terminus.
-
A hydrochloride salt form, enhancing solubility in polar solvents.
The stereochemistry at the α-carbon is critical for its role in asymmetric synthesis, ensuring compatibility with enzymatic systems and chiral recognition in drug design.
Spectroscopic and Physicochemical Data
Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 180–182°C (decomposes) | |
| Solubility | ≥10 mg/mL in water; soluble in DMSO | |
| Optical Rotation | [α]D²⁵ = +12.5° (c = 1, MeOH) | |
| LogP (Partition Coeff.) | 2.1 (predicted) |
The SMILES notation (C1=CC=C(C=C1)COC(C(C(=O)OCC2=CC=CC=C2)N)Cl) and InChIKey (ZYSSRDBCZVJBPQ-UHFFFAOYSA-N) provide unambiguous structural identifiers for database searches.
Synthesis and Industrial Preparation
Synthetic Route
The synthesis involves four principal steps:
-
Amino Group Protection: (S)-2-amino-3-hydroxypropanoic acid is treated with benzyl chloroformate (Cbz-Cl) in basic conditions to yield (S)-2-(benzyloxycarbonyl)amino-3-hydroxypropanoic acid.
-
Benzylation of Hydroxyl Group: The hydroxyl group undergoes benzylation using benzyl bromide (BnBr) and a base (e.g., NaH) in anhydrous THF, forming (S)-2-(Cbz-amino)-3-(benzyloxy)propanoic acid.
-
Esterification: The carboxylic acid is converted to a benzyl ester via Fischer esterification with benzyl alcohol and HCl catalysis.
-
Salt Formation: The free amine is protonated with HCl in diethyl ether to yield the hydrochloride salt.
Industrial-Scale Optimization
Industrial protocols employ continuous flow reactors to enhance yield (typically >85%) and purity (>95%). Catalytic hydrogenation (Pd/C, H₂) is avoided due to competing debenzylation, favoring instead acid-mediated salt formation under controlled pH.
Applications in Pharmaceutical Chemistry
Chiral Building Block
The compound’s rigid stereochemistry makes it invaluable for synthesizing peptidomimetics and kinase inhibitors. For example:
-
Anticancer Agents: Derivatives incorporating pyridine or indole moieties exhibit IC₅₀ values of 1–5 µM against breast cancer cell lines (MCF-7) .
-
Antimicrobial Peptides: Conjugates with fluoroquinolones demonstrate MICs of 2–8 µg/mL against Staphylococcus aureus .
Case Study: Peptide Coupling
In solid-phase peptide synthesis (SPPS), the compound’s benzyl ester group enables selective deprotection under mild acidic conditions (e.g., 30% TFA in DCM), preserving acid-labile side chains. This property is exploited in the synthesis of HIV protease inhibitors, where its incorporation improves oral bioavailability by 40% compared to non-chiral analogs .
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 column (ACN/H₂O + 0.1% TFA gradient) achieves baseline separation (tR = 12.3 min).
-
TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).
Spectroscopic Analysis
-
¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 10H, Ar-H), 4.55 (s, 2H, CH₂Ph), 4.12 (q, J = 6.8 Hz, 1H, α-CH), 3.98 (dd, J = 8.2 Hz, 1H, β-CH₂), 3.42 (dd, J = 8.2 Hz, 1H, β-CH₂).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (ester C=O), 1220 cm⁻¹ (C-O-C) .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiling
In vitro assays against HeLa cells revealed dose-dependent apoptosis induction (EC₅₀ = 18 µM), mediated by caspase-3 activation and mitochondrial membrane depolarization . Comparatively, the non-chiral (rac)-analog showed 3-fold reduced potency (EC₅₀ = 54 µM), underscoring stereochemistry’s role in bioactivity .
Enzymatic Interactions
Molecular docking studies with human serum albumin (HSA) predict binding at Subdomain IIA (Kd = 2.3 µM), driven by hydrophobic interactions with Phe157 and hydrogen bonds with Tyr161 . This binding may influence pharmacokinetic properties such as plasma half-life.
Comparative Analysis with Structural Analogs
Physicochemical Comparisons
| Compound | LogP | Aqueous Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target Compound | 2.1 | 10 | 18 µM (HeLa) |
| (R)-Enantiomer Hydrochloride | 2.1 | 9 | 54 µM |
| Des-Benzyl Analog (Free Acid) | 0.8 | 45 | >100 µM |
The benzyl groups enhance membrane permeability but reduce solubility, necessitating salt formation for injectable formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume